molecular formula C22H18F4N6O B12429332 (3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone

(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone

Cat. No.: B12429332
M. Wt: 458.4 g/mol
InChI Key: NWUAUSABGZEYEW-DSSZZKGTSA-N
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Description

(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[221]heptan-7-yl]methanone is a complex organic compound with a unique structure that combines multiple functional groups

Chemical Reactions Analysis

(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form ring structures.

Scientific Research Applications

(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

Comparison with Similar Compounds

When compared to similar compounds, (3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C22H18F4N6O

Molecular Weight

458.4 g/mol

IUPAC Name

(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone

InChI

InChI=1S/C22H18F4N6O/c23-14-4-1-3-13(19(14)20-27-7-2-8-28-20)21(33)32-12-5-6-16(32)15(9-12)31-18-11-29-17(10-30-18)22(24,25)26/h1-4,7-8,10-12,15-16H,5-6,9H2,(H,30,31)/t12?,15-,16?/m1/s1

InChI Key

NWUAUSABGZEYEW-DSSZZKGTSA-N

Isomeric SMILES

C1CC2[C@@H](CC1N2C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)NC5=NC=C(N=C5)C(F)(F)F

Canonical SMILES

C1CC2C(CC1N2C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)NC5=NC=C(N=C5)C(F)(F)F

Origin of Product

United States

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